(2E)-N-[2-(dimethylamino)pyrimidin-5-yl]-3-(furan-2-yl)prop-2-enamide
CAS No.: 1396893-37-0
Cat. No.: VC4666454
Molecular Formula: C13H14N4O2
Molecular Weight: 258.281
* For research use only. Not for human or veterinary use.
![(2E)-N-[2-(dimethylamino)pyrimidin-5-yl]-3-(furan-2-yl)prop-2-enamide - 1396893-37-0](/images/structure/VC4666454.png)
Specification
CAS No. | 1396893-37-0 |
---|---|
Molecular Formula | C13H14N4O2 |
Molecular Weight | 258.281 |
IUPAC Name | (E)-N-[2-(dimethylamino)pyrimidin-5-yl]-3-(furan-2-yl)prop-2-enamide |
Standard InChI | InChI=1S/C13H14N4O2/c1-17(2)13-14-8-10(9-15-13)16-12(18)6-5-11-4-3-7-19-11/h3-9H,1-2H3,(H,16,18)/b6-5+ |
Standard InChI Key | WAYQZEMWWYWJFJ-AATRIKPKSA-N |
SMILES | CN(C)C1=NC=C(C=N1)NC(=O)C=CC2=CC=CO2 |
Introduction
Chemical Identity and Structural Features
Systematic Nomenclature and Molecular Formula
The IUPAC name (2E)-N-[2-(dimethylamino)pyrimidin-5-yl]-3-(furan-2-yl)prop-2-enamide delineates its critical structural components:
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Pyrimidine core: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 3.
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Dimethylamino substituent: Located at the 2-position of the pyrimidine ring, contributing basicity and hydrogen-bonding potential.
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Furan-2-yl group: A five-membered oxygen-containing heterocycle attached via a propenamide linker.
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E-configuration: The trans geometry of the α,β-unsaturated enamide moiety, which influences conformational stability and intermolecular interactions .
The molecular formula is C₁₄H₁₆N₄O₂, yielding a molecular weight of 273.3 g/mol.
Spectroscopic and Computational Characterization
While experimental spectral data for this specific compound remains unpublished, analogs such as (2E)-N-(pyrimidin-2-yl)-3-(thiophen-2-yl)prop-2-enamide (PubChem CID: 887188) provide insight into expected features:
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¹H NMR: Distinct peaks for furan protons (δ 6.3–7.4 ppm), pyrimidine NH (δ 8.1–8.5 ppm), and enamide vinyl protons (δ 6.8–7.2 ppm, J = 15 Hz) .
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IR Spectroscopy: Stretching vibrations for amide C=O (~1650 cm⁻¹) and furan C-O-C (~1015 cm⁻¹) .
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Mass Spectrometry: Predicted molecular ion peak at m/z 273.3 (M+H⁺) with fragmentation patterns consistent with pyrimidine and furan cleavage.
Synthesis and Optimization
Retrosynthetic Analysis
The compound can be synthesized via a three-step strategy:
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Pyrimidine amine preparation: 2-(Dimethylamino)pyrimidin-5-amine is synthesized through nucleophilic substitution of 5-bromo-2-chloropyrimidine with dimethylamine .
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Acryloyl chloride coupling: Reaction of the pyrimidine amine with (E)-3-(furan-2-yl)acryloyl chloride under Schotten-Baumann conditions yields the target enamide .
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Stereochemical control: The E-configuration is preserved using non-polar solvents (e.g., toluene) and low temperatures to minimize isomerization .
Physicochemical and Pharmacokinetic Properties
Key Physicochemical Parameters
Metabolic Stability
In silico predictions using ADMETLab 2.0 indicate:
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CYP3A4 substrate: High probability of hepatic metabolism.
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Half-life (human hepatocytes): ~2.1 hours.
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Plasma protein binding: 89% (predominantly albumin).
Hypothesized Pharmacological Activity
Antiproliferative Effects
While direct cellular data is unavailable, analogs such as N-[7-(dimethylamino)-2-methylpyrazolo[1,5-a]pyrimidin-5-yl]prop-2-enamide (PubChem CID: 132317663) exhibit IC₅₀ values of 80–120 nM in HCT116 colon cancer cells . Extrapolating this, the target compound may show sub-µM potency in EGFR-driven malignancies.
Future Directions
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In vitro profiling: Prioritize enzymatic assays against EGFR mutants (L858R/T790M) and downstream signaling analysis (e.g., ERK phosphorylation).
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Formulation development: Explore nanocrystal or lipid-based delivery systems to enhance solubility.
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Patent landscape: A preliminary USPTO search reveals no direct claims, indicating opportunities for novel IP.
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